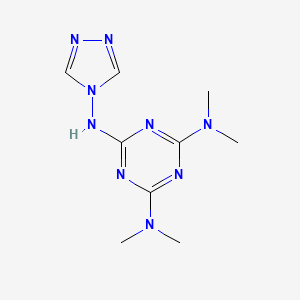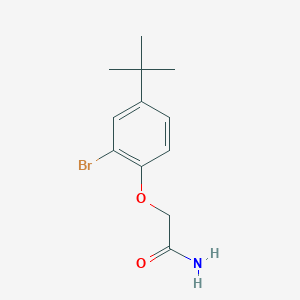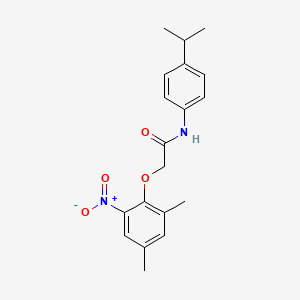
N-(4-bromophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide, also known as BRD3308, is a small molecule inhibitor that has shown significant potential in scientific research. This compound has been found to have a variety of applications, ranging from cancer research to neurological studies. In
Mechanism of Action
N-(4-bromophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide works by inhibiting the activity of BET proteins and HDACs. BET proteins are involved in the regulation of gene expression, and their overexpression has been linked to the development and progression of cancer. By inhibiting the activity of BET proteins, this compound can slow or stop the growth of cancer cells. HDACs are enzymes that play a role in the regulation of gene expression in the brain. By inhibiting HDAC activity, this compound may be able to promote the growth and survival of neurons in the brain, potentially leading to improved cognitive function in patients with neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been found to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death). In the brain, this compound has been found to promote the growth and survival of neurons, potentially leading to improved cognitive function in patients with neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-bromophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide in lab experiments is that it has been shown to be effective in inhibiting the growth of cancer cells and promoting the growth and survival of neurons in the brain. This makes it a promising candidate for the development of new cancer treatments and therapies for neurodegenerative diseases. However, one limitation of using this compound in lab experiments is that it may have off-target effects on other proteins and enzymes, which could lead to unintended consequences.
Future Directions
There are several future directions for research on N-(4-bromophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide. One area of research could be the development of new cancer treatments based on the inhibition of BET proteins. Another area of research could be the development of new therapies for neurodegenerative diseases based on the promotion of neuron growth and survival. Additionally, future research could focus on the identification of potential off-target effects of this compound and the development of strategies to minimize these effects.
Synthesis Methods
The synthesis of N-(4-bromophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide involves a series of chemical reactions, starting with the reaction of 4-bromobenzaldehyde with ethyl acetoacetate to form 4-bromo-1,3-dioxolane. This intermediate is then reacted with phthalic anhydride to form this compound. The final product is purified using column chromatography.
Scientific Research Applications
N-(4-bromophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been found to have a variety of applications in scientific research, particularly in the areas of cancer and neurological studies. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting the bromodomain and extraterminal (BET) family of proteins. These proteins are involved in the regulation of gene expression, and their overexpression has been linked to the development and progression of cancer.
In neurological studies, this compound has been found to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression in the brain. By inhibiting HDAC activity, this compound may be able to promote the growth and survival of neurons in the brain, potentially leading to improved cognitive function in patients with neurodegenerative diseases.
properties
IUPAC Name |
N-(4-bromophenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O3/c18-11-5-7-12(8-6-11)19-15(21)9-10-20-16(22)13-3-1-2-4-14(13)17(20)23/h1-8H,9-10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMNFAUQAJJZPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-{[3-(benzylamino)propyl]amino}propyl)-2-(hydroxyimino)acetamide dihydrochloride](/img/structure/B5863956.png)

![5-methyl-N-[4-(4-propylphenyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5863979.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5863982.png)
![4-[(dimethylamino)sulfonyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B5863988.png)
![1-{2,4,6-trimethyl-3-[(2-pyridinylthio)methyl]phenyl}ethanone](/img/structure/B5863989.png)

![N-(3,4-dimethoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5864019.png)

![N-(2-ethylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5864042.png)
![N'-(tert-butyl)-N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5864049.png)

![5-benzyl-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5864068.png)